molecular formula C11H13BrO3 B2373963 Ethyl 2-(4-bromo-2-methoxyphenyl)acetate CAS No. 1261570-38-0

Ethyl 2-(4-bromo-2-methoxyphenyl)acetate

Cat. No. B2373963
M. Wt: 273.126
InChI Key: IWVGLLSTNDUJDY-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

A mixture of diethyl 2-(4-bromo-2-methoxyphenyl)malonate (1213 mg, 3.500 mmol), lithium chloride (620 mg, 14.6 mmol), and DMSO (6 ml) was stirred at 120° C. for 20 hours, then at 150° C. for 4 hours, and again at 120° C. for 20 hours. The reaction was cooled to room temperature, diluted with 25 mL of water, and extracted with ethyl acetate-heptane mixture (1:1). The extract was washed with brine (2 times), dried over magnesium sulfate, and loaded on silica gel. Chromatography on a silica gel column, eluting with a gradient from 0% to 30% of ethyl acetate in heptane gave the title compound (405 mg, 42% yield over two steps). GCMS (ES+) 272 (M+).
Name
diethyl 2-(4-bromo-2-methoxyphenyl)malonate
Quantity
1213 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](C(OCC)=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:4]([O:19][CH3:20])[CH:3]=1.[Cl-].[Li+].CS(C)=O>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:4]([O:19][CH3:20])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
diethyl 2-(4-bromo-2-methoxyphenyl)malonate
Quantity
1213 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C(=O)OCC)C(=O)OCC)OC
Name
Quantity
620 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 150° C. for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
again at 120° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-heptane mixture (1:1)
WASH
Type
WASH
Details
The extract was washed with brine (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
WASH
Type
WASH
Details
Chromatography on a silica gel column, eluting with a gradient from 0% to 30% of ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC(=O)OCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 405 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.